molecular formula C13H11BrN2O B2412393 1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one CAS No. 1203661-48-6

1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one

Cat. No. B2412393
CAS RN: 1203661-48-6
M. Wt: 291.148
InChI Key: JPGNHKYXVIKCRB-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

1. Synthesis of Derivatives

  • A study by Mosti et al. (1987) discusses the synthesis of 1-substituted 5-dialkylaminomethyl-1,5,6,7-tetrahydroindazol-4-ones, compounds related to the structure of 1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one. These compounds showed significant anti-inflammatory and analgesic activity in rats and mice (Mosti et al., 1987).
  • Lygin and Meijere (2009) reported the synthesis of 1-substituted benzimidazoles using o-bromophenyl isocyanide, which is structurally related to 1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one. This study provides insights into the chemical reactions and potential applications of such compounds in various fields (Lygin & Meijere, 2009).

2. Synthesis and Application in Biomedicine

  • Yang et al. (2017) conducted an efficient one-pot synthesis of 1-(4-bromophenyl)-1H-tetrazol-5-amine, a compound structurally similar to 1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one. They further explored the acylation of this compound with different acyl chlorides, demonstrating its potential for creating diverse amide derivatives for biomedical applications (Yang et al., 2017).

3. Antimicrobial Applications

  • Zhao et al. (2012) synthesized 1,2,3-triazole derivatives, including 1-(4-bromophenyl)-substituted compounds. These compounds showed potent antimicrobial activities, suggesting the potential of similar structures like 1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one in antimicrobial research (Zhao et al., 2012).

4. Structural and Molecular Analysis

  • Estrada, Conde, and Márquez (1987) analyzed the structure and molecular packing of a compound similar to 1-(4-Bromophenyl)-1,5,6,7-tetrahydroindazol-4-one. Their study offers valuable information on the crystal structure, which is crucial for understanding the physical and chemical properties of such compounds (Estrada, Conde, & Márquez, 1987).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are often used as a source of this information .

properties

IUPAC Name

1-(4-bromophenyl)-6,7-dihydro-5H-indazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-9-4-6-10(7-5-9)16-12-2-1-3-13(17)11(12)8-15-16/h4-8H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGNHKYXVIKCRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=C(C=C3)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-6,7-dihydro-1H-indazol-4(5H)-one

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